Chlorobiphenyl-vancomycin is a modified derivative of vancomycin, a glycopeptide antibiotic known for its effectiveness against Gram-positive bacteria, particularly those resistant to other antibiotics. The introduction of the chlorobiphenyl moiety aims to enhance the antibiotic's potency and broaden its spectrum of activity. The compound retains the core structure of vancomycin while incorporating modifications designed to overcome resistance mechanisms in bacteria.
Chlorobiphenyl-vancomycin is classified within the glycopeptide antibiotic family. It is synthesized from vancomycin, which was originally isolated from Amycolatopsis orientalis (formerly Streptomyces orientalis). This modification seeks to improve the drug's interaction with bacterial cell wall synthesis by altering its binding characteristics.
The synthesis of chlorobiphenyl-vancomycin involves several key steps:
Chlorobiphenyl-vancomycin retains the rigid tricyclic heptapeptide framework characteristic of vancomycin, with additional substituents that modify its chemical properties.
Chlorobiphenyl-vancomycin undergoes several critical reactions that define its mechanism of action:
The primary mechanism by which chlorobiphenyl-vancomycin exerts its antibacterial effects involves:
Chlorobiphenyl-vancomycin exhibits several notable physical and chemical properties:
Chlorobiphenyl-vancomycin is primarily used in research settings to:
Vancomycin, discovered in the 1950s from Amycolatopsis orientalis, targets the D-Ala-D-Ala terminus of lipid II, inhibiting bacterial cell wall biosynthesis [1] [8] [10]. By the 1980s, vancomycin-resistant enterococci (VRE) emerged via van gene clusters that reprogram peptidoglycan synthesis to terminate in D-Ala-D-Lactate (D-Ala-D-Lac). This modification reduces vancomycin binding affinity by ~1,000-fold due to loss of a critical hydrogen bond and introduction of electrostatic repulsion [1] [5] [7]. The rise of multidrug-resistant Gram-positive pathogens—particularly methicillin-resistant Staphylococcus aureus (MRSA) and VRE—created an urgent need for derivatives capable of overcoming resistance mechanisms. Glycopeptide resistance now represents a global health threat classified as "serious" by the CDC [1] [6].
Chlorobiphenyl-vancomycin belongs to the second-generation semisynthetic glycopeptides developed in the 1990s–2000s to combat resistant strains. It is derived from vancomycin aglycone through targeted peripheral modifications [5] [10]. Unlike first-generation natural glycopeptides (classified as Type I: e.g., vancomycin; Type IV: e.g., teicoplanin), chlorobiphenyl-vancomycin falls under the category of "lipoglycopeptides" due to its appended hydrophobic aryl group [5] [10]. Its design was inspired by natural lipophilic glycopeptides like oritavancin, which demonstrated enhanced activity against VRE [7] [10]. The compound was first synthesized by Eli Lilly researchers, incorporating a 4-(4-chlorobiphenyl)methyl (CBP) group at the disaccharide moiety’s vancosamine sugar [4] [7].
The chlorobiphenyl modification serves two primary pharmacological purposes:
Table 1: Classification of Glycopeptide Antibiotics by Structural Type
Type | Core Features | Examples | Chlorobiphenyl-Vancomycin Classification |
---|---|---|---|
I | Val¹, Asn/Gln³, no lipid tail | Vancomycin | N/A |
II | Aromatic¹,³, no cross-link | β-Avoparcin | N/A |
III | Aromatic¹,³ with aryl ether | Teicoplanin aglycone | N/A |
IV | Type III + lipid tail | Teicoplanin | Semisynthetic Type IV derivative |
Semi-synthetic | Modified sugars/lipids | Oritavancin, Dalbavancin | Chlorobiphenyl-vancomycin |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8